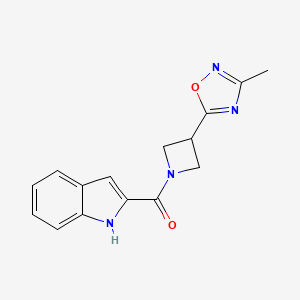

(1H-indol-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

1H-indol-2-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-9-16-14(21-18-9)11-7-19(8-11)15(20)13-6-10-4-2-3-5-12(10)17-13/h2-6,11,17H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCOMZFUNZIVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the oxadiazole ring through cyclization reactions. The azetidine ring is then introduced via nucleophilic substitution or other suitable methods. Each step requires specific reagents, catalysts, and conditions such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Anticancer Applications

Indole derivatives have been extensively studied for their anticancer properties. The combination of the indole structure with oxadiazole and azetidine may enhance biological activity through synergistic effects. Research indicates that indole derivatives exhibit significant cytotoxicity against various cancer cell lines, including liver, breast, and colon cancers .

Case Study: Antitumor Activity

A study evaluated the antitumor activity of several indole derivatives, including those similar to (1H-indol-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone. The findings showed that compounds with structural similarities demonstrated effective inhibition of cancer cell proliferation in vitro .

Mechanism of Action Studies

Understanding the mechanism of action of this compound is crucial for optimizing its therapeutic potential. Interaction studies with biological targets help elucidate how this compound affects cellular pathways involved in cancer progression .

Table: Mechanisms and Biological Targets

| Mechanism | Biological Target | Effect |

|---|---|---|

| Cell Cycle Arrest | Various cancer cell lines | Inhibits proliferation |

| Apoptosis Induction | Cancer cells | Promotes programmed cell death |

| Inhibition of Metastasis | Tumor cells | Reduces spread to other tissues |

Antimicrobial Properties

The oxadiazole ring in this compound is associated with antimicrobial activity. Research has shown that oxadiazole derivatives can exhibit significant antibacterial and antifungal properties. This suggests potential applications in treating infections caused by resistant strains of bacteria .

Neuroprotective Effects

Recent studies have indicated that certain indole derivatives possess neuroprotective properties. The ability to protect neuronal cells from oxidative stress and apoptosis opens avenues for developing treatments for neurodegenerative diseases .

Case Study: Neuroprotection

A specific derivative demonstrated protective effects against oxidative stress in fibroblast models relevant to Friedreich's ataxia. This highlights the potential for this compound in neuroprotection .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step chemical reactions that require precise control over conditions to maximize yield and purity. Modifications to the structure can be explored to enhance biological activity or reduce side effects .

Table: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Formation of indole derivative |

| 2 | Coupling with oxadiazole |

| 3 | Final azetidine incorporation |

Mechanism of Action

The mechanism of action of (1H-indol-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

(1H-indol-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: can be compared with other compounds featuring indole, oxadiazole, or azetidine rings.

Indole derivatives: Known for their biological activity and use in drug development.

Oxadiazole derivatives: Often explored for their antimicrobial and anti-inflammatory properties.

Azetidine derivatives: Studied for their potential in medicinal chemistry and materials science.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct ring systems, which may confer unique chemical and biological properties not found in simpler analogs.

Biological Activity

The compound (1H-indol-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a hybrid molecule featuring both indole and oxadiazole moieties. This structural combination is of significant interest in medicinal chemistry due to the diverse biological activities associated with indole derivatives and oxadiazoles. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Indole Derivative : The indole ring can be synthesized through cyclization reactions involving appropriate precursors such as tryptophan derivatives.

- Oxadiazole Formation : The oxadiazole component is commonly synthesized from amidoxime reactions with carboxylic acids or their derivatives.

- Coupling Reaction : The final compound is formed through a coupling reaction between the indole derivative and the oxadiazole-containing azetidine.

Anticancer Properties

Recent studies have indicated that compounds containing indole and oxadiazole rings exhibit significant anticancer activity. For instance, related indole derivatives showed preferential suppression of rapidly dividing cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The minimum inhibitory concentrations (MICs) for some synthesized compounds have been reported as low as against MRSA, showcasing their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3b | A549 | 0.98 | Growth inhibition |

| 7d | HeLa | 0.52 | Induces apoptosis |

| 3k | S. aureus | <1 | Antibacterial action |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the oxadiazole ring enhances interaction with bacterial enzymes, potentially leading to inhibition of growth in various pathogens including Staphylococcus aureus and Escherichia coli. The dual functionality of the indole and oxadiazole rings allows for broader spectrum activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole moiety may inhibit specific enzymes involved in metabolic pathways.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase, which is crucial for cancer therapy.

- Apoptosis Induction : Certain compounds have been shown to trigger apoptosis in cancer cells through mitochondrial pathways.

Study on Indolyl-Oxadiazoles

A study synthesized a series of indolyloxadiazoles and evaluated their protective effects against oxidative stress in cellular models such as Caenorhabditis elegans. Compounds demonstrated significant protective effects against glutathione depletion induced by oxidative stressors . This highlights the potential neuroprotective properties of these compounds.

Clinical Relevance

In vitro studies have shown that specific derivatives of this compound can significantly reduce tumor growth in various cancer cell lines while exhibiting minimal cytotoxicity to normal cells. This selectivity is paramount for developing safer therapeutic agents .

Q & A

Basic: What synthetic routes are recommended for synthesizing (1H-indol-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone?

Methodological Answer:

The synthesis typically involves coupling an indole derivative with a functionalized azetidine-oxadiazole precursor. Key steps include:

- Azetidine-oxadiazole preparation : React 3-methyl-1,2,4-oxadiazole with azetidine derivatives under nucleophilic substitution conditions (e.g., using NaH as a base in DMF at 0–5°C) .

- Indole coupling : Use a coupling reagent like EDCI/HOBt to form the methanone bridge between the indole-2-carboxylic acid and the azetidine nitrogen. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

- Critical parameters : Control reaction temperature (<5°C during coupling) to avoid oxadiazole ring decomposition .

Basic: How can the purity and structural integrity of this compound be confirmed?

Methodological Answer:

Combine multiple analytical techniques:

- Chromatography : TLC (Rf ~0.3 in 7:3 hexane/EtOAc) for preliminary purity assessment .

- Spectroscopy :

- X-ray crystallography (if crystals form): Resolve tautomeric ambiguities in the oxadiazole ring .

Advanced: What strategies optimize synthetic yield while minimizing side products?

Methodological Answer:

- Solvent selection : Use anhydrous DMF for coupling reactions to enhance solubility of intermediates .

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh3)4) for azetidine functionalization; <5 mol% loading reduces metal contamination .

- Temperature control : Maintain 0°C during indole deprotonation (using NaH) to prevent N-alkylation byproducts .

- Workflow : Monitor reaction progress via in-situ IR (C=O stretch at ~1700 cm⁻¹) to terminate reactions at >90% conversion .

Advanced: How can computational methods predict biological activity?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The oxadiazole ring may act as a hydrogen-bond acceptor, while indole engages in π-π stacking .

- QSAR models : Train models on oxadiazole-containing analogs to predict IC50 values for anticancer or antimicrobial activity .

- MD simulations : Assess stability of ligand-protein complexes (50 ns simulations in GROMACS) to prioritize in vitro testing .

Advanced: How to resolve discrepancies between predicted and observed spectroscopic data?

Methodological Answer:

- Tautomerism analysis : Use 2D NMR (HSQC, HMBC) to confirm oxadiazole tautomeric forms. For example, NOE correlations distinguish 1,2,4-oxadiazole from isomeric structures .

- Solvent effects : Re-acquire NMR in DMSO-d6 to detect hidden impurities or hydrogen-bonding shifts .

- Cross-validation : Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with DFT-calculated frequencies (B3LYP/6-31G*) .

Advanced: What are the challenges in characterizing tautomeric forms of the oxadiazole ring?

Methodological Answer:

- Dynamic equilibrium : The 1,2,4-oxadiazole ring may interconvert between tautomers (e.g., 3-methyl vs. 5-methyl substitution). Use low-temperature NMR (−40°C in CDCl3) to "freeze" tautomers for identification .

- X-ray crystallography : Resolve bond lengths (C–O vs. C–N) to confirm dominant tautomer .

- Computational analysis : Calculate relative tautomer stability using Gaussian at the MP2/cc-pVTZ level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.